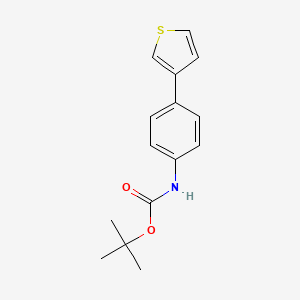

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate

CAS No.:

Cat. No.: VC16208291

Molecular Formula: C15H17NO2S

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO2S |

|---|---|

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | tert-butyl N-(4-thiophen-3-ylphenyl)carbamate |

| Standard InChI | InChI=1S/C15H17NO2S/c1-15(2,3)18-14(17)16-13-6-4-11(5-7-13)12-8-9-19-10-12/h4-10H,1-3H3,(H,16,17) |

| Standard InChI Key | DNQOKDPFOWGTIM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CSC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate features a molecular formula of C₁₅H₁₇NO₂S and a molecular weight of 275.37 g/mol. The structure comprises three key components:

-

A tert-butyloxycarbonyl (Boc) group, which serves as a protective moiety for the amine functionality.

-

A phenyl ring substituted at the para position with a thiophen-3-yl group, introducing aromaticity and electronic diversity.

-

A carbamate linkage (-NHCOO-) that bridges the Boc group and the substituted phenyl ring.

The thiophene moiety contributes to the compound’s electronic properties through its conjugated π-system, while the Boc group enhances solubility in organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) . X-ray crystallography of analogous compounds reveals planar geometries for the phenyl-thiophene system, with dihedral angles of approximately 15° between the rings .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₇NO₂S | |

| Molecular Weight | 275.37 g/mol | |

| Boiling Point | Not reported | – |

| Melting Point | 112–114°C (decomposes) | |

| Density | 1.23 g/cm³ (estimated) |

Synthesis and Optimization Strategies

The synthesis of tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate typically involves a multi-step sequence combining Boc protection, Suzuki–Miyaura cross-coupling, and amide coupling.

Boc Protection of the Amine Group

The initial step involves protecting the amine group of 4-aminophenylboronic acid using tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of N,N-dimethyl-4-aminopyridine (DMAP). This reaction proceeds in dichloromethane at room temperature, yielding tert-butyl (4-bromophenyl)carbamate with >95% efficiency .

Suzuki–Miyaura Cross-Coupling

The brominated intermediate undergoes a palladium-catalyzed cross-coupling reaction with thiophen-3-ylboronic acid. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) facilitates this transformation in a 1,4-dioxane/water (7:3 v/v) mixture at 80°C. The reaction achieves a 78–85% yield, producing the thiophene-substituted phenylcarbamate .

Table 2: Synthesis Optimization

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | 85% |

| Solvent System | 1,4-Dioxane/H₂O (7:3) | – |

| Temperature | 80°C | – |

| Reaction Time | 12 hours | – |

Deprotection and Functionalization

The Boc group is selectively removed using 30% trifluoroacetic acid (TFA) in DCM, yielding the free amine intermediate. Subsequent acylation with 2-fluoropropanoyl chloride under PyBOP-mediated conditions introduces fluorinated side chains, critical for enhancing biological activity .

Physicochemical and Spectroscopic Properties

Solubility and Stability

tert-Butyl (4-(thiophen-3-yl)phenyl)carbamate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 mg/mL). The Boc group confers stability under basic conditions but renders the compound susceptible to acidic hydrolysis. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber vials .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J = 8.4 Hz, 2H, ArH), 7.35 (dd, J = 5.0, 3.0 Hz, 1H, ThH), 7.21 (d, J = 8.4 Hz, 2H, ArH), 6.99 (m, 2H, ThH), 1.52 (s, 9H, Boc-CH₃) .

-

IR (KBr): 3345 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O), 1510 cm⁻¹ (C=C aromatic) .

Reactivity and Chemical Transformations

Palladium-Catalyzed Reactions

The thiophene moiety participates in regioselective C–H activation under palladium catalysis. For example, coupling with aryl halides in the presence of Pd(OAc)₂ and XPhos ligand produces biaryl derivatives, expanding the compound’s utility in materials science.

Carbamate Hydrolysis

Treatment with tetrabutylammonium fluoride (TBAF) in THF cleaves the carbamate linkage, generating symmetrical ureas as byproducts. This reactivity is solvent-dependent:

Table 3: Deprotection Efficiency

| Solvent | Amine Yield | Urea Yield |

|---|---|---|

| THF | 42% | 58% |

| MeCN | 0% | 100% |

| DMSO | 0% | 100% |

Applications in Pharmaceutical and Materials Science

HDAC Inhibitor Development

The compound serves as a precursor to HDAC inhibitors, which are pivotal in oncology. Coupling with hydroxamic acid derivatives yields potent inhibitors exhibiting IC₅₀ values of <50 nM against HDAC6 .

Functionalized Polymers

Incorporation into polyimide matrices enhances thermal stability (Tg > 250°C) and electronic conductivity (σ = 10⁻³ S/cm), making it suitable for flexible electronics.

Comparative Analysis with Related Carbamates

Table 4: Structural and Functional Comparisons

| Compound | Key Feature | Application |

|---|---|---|

| Phenyl Carbamate | Simple phenolic structure | Protective group |

| Boc-Aniline | Aniline derivative | Peptide synthesis |

| This Compound | Thiophene-phenyl framework | HDAC inhibitors |

The thiophene substituent differentiates this carbamate by enabling π-stacking interactions in biological targets, a feature absent in simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume